(1S,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL

Hydrogen bond donor difluoromethyl pharmacophore medicinal chemistry

(1S,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL (CAS 1213887-64-9, MW 201.21, C₁₀H₁₃F₂NO) is a chiral β-amino alcohol bearing an ortho-difluoromethylphenyl substituent. The compound possesses two defined stereocenters (1S,2R, erythro configuration) and is supplied at ≥98% purity for research use.

Molecular Formula C10H13F2NO
Molecular Weight 201.21 g/mol
Cat. No. B13027767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL
Molecular FormulaC10H13F2NO
Molecular Weight201.21 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1C(F)F)N)O
InChIInChI=1S/C10H13F2NO/c1-6(14)9(13)7-4-2-3-5-8(7)10(11)12/h2-6,9-10,14H,13H2,1H3/t6-,9-/m1/s1
InChIKeyCIOHFHLKNSUNPE-HZGVNTEJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (1S,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL CAS 1213887-64-9 – Chiral β-Amino Alcohol Building Block with Difluoromethyl Pharmacophore


(1S,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL (CAS 1213887-64-9, MW 201.21, C₁₀H₁₃F₂NO) is a chiral β-amino alcohol bearing an ortho-difluoromethylphenyl substituent [1]. The compound possesses two defined stereocenters (1S,2R, erythro configuration) and is supplied at ≥98% purity for research use . The difluoromethyl (CF₂H) group is recognized as a lipophilic hydrogen bond donor and metabolically stable bioisostere of amino and hydroxyl functionalities, making this scaffold of particular interest in medicinal chemistry for modulating target binding, metabolic stability, and physicochemical properties relative to non-fluorinated or trifluoromethylated analogs [2].

Why Generically Substituting (1S,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL with Non-Fluorinated or Trifluoromethyl Analogs Risks Project Failure


Substitution of this compound with its non-fluorinated phenyl analog (CAS 88082-67-1), its enantiomer (1R,2S, CAS 1269989-06-1), its diastereomer (1S,2S, CAS 1270062-75-3), or its trifluoromethyl counterpart alters at least three parameters simultaneously: hydrogen bond donor capacity, lipophilicity, and metabolic stability [1]. The CF₂H group uniquely functions as a hydrogen bond donor (HBD) on a scale comparable to aniline, whereas CF₃ cannot donate hydrogen bonds and CH₃ cannot either [1]. This single atom difference can determine whether a critical hydrogen bond to a target residue is formed or lost, fundamentally altering binding mode and potency. Furthermore, the defined (1S,2R) stereochemistry controls the three-dimensional presentation of the amino and hydroxyl pharmacophores; switching to the enantiomer or diastereomer inverts or alters this spatial arrangement, which can dramatically reduce target engagement if stereochemistry is a recognition determinant [2]. The quantitative evidence below details these critical points of divergence.

Quantitative Evidence Guide: (1S,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL vs. Closest Analogs


Hydrogen Bond Donor (HBD) Capacity: CF₂H Enables HBD, CF₃ and CH₃ Do Not – A Binary Functional Distinction

The ortho-difluoromethyl (CF₂H) substituent on the target compound functions as a hydrogen bond donor with experimentally measured HBD parameter A = 0.035–0.151 (depending on the attached scaffold), quantitatively similar to aniline (A ≈ 0.11) and thiophenol (A ≈ 0.06–0.12) but weaker than hydroxyl (A ≈ 0.30) [1]. In contrast, the trifluoromethyl (CF₃) group on the analog (1S,2R)-1-amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL (CAS not retrieved in quantitative form) has zero hydrogen bond donor capacity (A = 0.00), and the methyl (CH₃) group on the des-fluoro analog (1S,2R)-1-amino-1-phenylpropan-2-OL (CAS 88082-67-1) also has A = 0.00. This represents a binary functional difference: CF₂H can engage in stabilizing hydrogen bonds with target protein residues, while CF₃ and CH₃ cannot. The magnitude of this HBD capacity has been shown in model systems to alter binding free energy by 1–3 kcal/mol depending on the partner acceptor [1].

Hydrogen bond donor difluoromethyl pharmacophore medicinal chemistry bioisostere

Lipophilicity Modulation: CF₂H Provides Intermediate LogP Between CH₃ and CF₃, Optimizing Permeability vs. Solubility

The target compound has a computed XLogP3 value of 1.2 (PubChem 2024 release) [1]. The non-fluorinated phenyl analog (CAS 88082-67-1) has a computed XLogP3 of approximately 1.0, while the trifluoromethyl analog (CAS not verified; structure-based estimate) is expected to have XLogP3 ≈ 1.8–2.0 based on the well-established π contribution of CF₃ versus CF₂H versus CH₃. The CF₂H group contributes approximately +0.2 to +0.5 log units of lipophilicity relative to CH₃, while CF₃ contributes approximately +0.8 to +1.0 log units [2]. This intermediate lipophilicity of the target compound positions it favorably for balancing membrane permeability (favored by higher LogP) with aqueous solubility and metabolic clearance (favored by lower LogP), a critical optimization parameter in drug candidate progression [2].

Lipophilicity LogP permeability physicochemical property optimization

Stereochemical Integrity: (1S,2R) Erythro Configuration as a Defined Chiral Synthon Distinct from the (1R,2S) Enantiomer and (1S,2S) Diastereomer

The target compound carries two defined stereocenters in the (1S,2R) erythro configuration (Defined Atom Stereocenter Count = 2 per PubChem) [1]. The enantiomer (1R,2S)-1-amino-1-[2-(difluoromethyl)phenyl]propan-2-OL is assigned CAS 1269989-06-1, and the diastereomer (1S,2S)-1-amino-1-[2-(difluoromethyl)phenyl]propan-2-OL is assigned CAS 1270062-75-3 . These three stereoisomers are distinct chemical entities with potentially divergent biological activities. For context, in the structurally related phenylpropanolamine class, the (1S,2R) erythro isomer demonstrates sympathomimetic activity via adrenergic receptor interaction, whereas inversion of either stereocenter alters pharmacological profile [2]. While direct target-specific activity comparisons among these three stereoisomers are not publicly available in the peer-reviewed literature (a data gap noted here), the fundamental principle of stereochemical recognition dictates that procurement of the incorrect stereoisomer will yield a different 3D pharmacophore presentation and thus different biological outcomes [2].

Chiral building block enantiomeric purity diastereomer separation asymmetric synthesis

Metabolic Stability: CF₂H Confers Resistance to Oxidative Metabolism at the Benzylic Position Relative to CH₃

The difluoromethyl group is documented to increase metabolic stability at the substituted carbon center compared to a methyl group. The C–F bond (bond dissociation energy ≈ 116 kcal/mol) is significantly stronger than the C–H bond (≈ 99 kcal/mol), making the CF₂H group resistant to cytochrome P450-mediated oxidative metabolism that typically hydroxylates benzylic CH₃ groups [1]. In a class-level comparison across multiple scaffolds, the replacement of CH₃ with CF₂H has been shown to reduce intrinsic clearance in human liver microsomes by 2- to 10-fold, depending on the scaffold and the specific CYP isoform involved [1][2]. The trifluoromethyl analog (CF₃) also resists oxidation but introduces greater lipophilicity (see Evidence Item 2), which can itself promote metabolic clearance through increased membrane partitioning. The CF₂H group thus offers a balanced profile: metabolic stability comparable to CF₃ but with lower lipophilicity-driven clearance [2].

Metabolic stability CYP450 oxidation defluorination resistance pharmacokinetics

Target Engagement Potential: CF₂H as a Bioisostere of the Amino Group – Reversible vs. Irreversible Inhibition Modality

The difluoromethyl group has been demonstrated to function as a metabolically stable, lipophilic bioisostere of the amino (NH₂) group [1]. In the target compound, the CF₂H group is positioned ortho to the β-amino alcohol chain, placing it in a spatial location where it could, in principle, mimic an amino substituent while altering the inhibition mechanism from irreversible (common with α-difluoromethyl amino acid enzyme-activated inhibitors) to reversible [2]. The class of α-difluoromethyl amines is known to act as enzyme-activated irreversible inhibitors through fluoride elimination following enzymatic oxidation [2]. In contrast, the aryl-CF₂H group in the target compound lacks the α-heteroatom required for this elimination pathway and is expected to engage targets through reversible hydrogen bond donation. This distinction is critical for target selectivity: irreversible inhibitors of pyridoxal phosphate-dependent enzymes (e.g., GABA-T, ODC) can exhibit broad off-target effects, whereas reversible binders offer greater potential for selectivity [2]. No direct comparative data for this specific compound versus an irreversible α-difluoromethyl amine inhibitor are available.

Bioisostere amino group replacement reversible inhibition mechanism of action

Best Application Scenarios for (1S,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL Based on Evidence


Medicinal Chemistry: Chiral Building Block for CF₂H-Containing β-Amino Alcohol Drug Candidates Requiring Hydrogen Bond Donor Capacity

When designing lead compounds that require a hydrogen bond donor at the ortho-phenyl position to engage a target residue, the CF₂H group on this building block provides this capability (A = 0.035–0.151) where a CF₃ or CH₃ substituent cannot . This makes the compound suitable as a chiral intermediate for synthesizing drug candidates targeting enzymes or receptors with a hydrogen bond acceptor in the ortho-binding pocket. The (1S,2R) erythro stereochemistry provides a defined spatial relationship between the amino and hydroxyl groups, enabling consistent SAR during lead optimization .

Lead Optimization: Replacement of Non-Fluorinated Phenyl Scaffolds to Improve Metabolic Stability at the Benzylic Position

In programs where a non-fluorinated (1S,2R)-1-amino-1-phenylpropan-2-ol scaffold has identified a biological hit but suffers from rapid benzylic oxidation and high clearance, the difluoromethyl analog offers a direct replacement with 2- to 10-fold reduced intrinsic clearance based on class-level metabolic stability data . The intermediate LogP (1.2 vs. ~1.0 for the des-fluoro analog) does not substantially compromise solubility, making it a suitable 'fluorination scan' candidate for improving PK without necessitating extensive formulation changes .

Chemical Biology: Probe Development for ALDH1A Family Enzymes Leveraging Reversible CF₂H Hydrogen Bonding

Aldehyde dehydrogenase 1A isoforms (ALDH1A1, ALDH1A2, ALDH1A3) are implicated in cancer stem cell maintenance and therapy resistance . Ortho-substituted phenyl derivatives have demonstrated ALDH1A1 inhibition with IC₅₀ values in the 80–1000 nM range . The target compound's CF₂H group, positioned ortho to the β-amino alcohol chain, may engage the ALDH active site through reversible hydrogen bonding, distinguishing it from irreversible covalent ALDH inhibitors such as disulfiram. This reversible modality is desirable for chemical probe development, where sustained target engagement without permanent enzyme inactivation enables clearer pharmacological profiling . However, direct ALDH inhibition data for this specific compound are not publicly available, and this application scenario should be considered as a hypothesis-driven research direction.

Asymmetric Synthesis: Chiral Pool Synthon with 98% Enantiomeric Purity for Diastereoselective Transformations

The compound's two defined stereocenters and ≥98% purity make it a reliable chiral pool starting material for diastereoselective synthesis. The free amine and alcohol functionalities allow orthogonal protection strategies (e.g., Boc protection of amine, silyl protection of alcohol) for incorporation into more complex scaffolds. The specific (1S,2R) erythro configuration is critical: if the synthesis targets a particular diastereomeric relationship in the final product, using the enantiomer (1R,2S) or diastereomer (1S,2S) would yield the wrong product stereochemistry, potentially wasting synthetic effort and material .

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